molecular formula C18H19ClN2O2 B268513 N-{3-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide

N-{3-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide

Cat. No. B268513
M. Wt: 330.8 g/mol
InChI Key: YVJOVVOHYYAFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide, also known as Boc-3-amino-4-chlorobenzamide, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of 4-chlorobenzamide and is synthesized through a specific method.

Scientific Research Applications

N-{3-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide has various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of novel compounds with potential therapeutic properties. It has been reported that the compound exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-{3-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide is not fully understood. However, it has been reported that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and cancer development. By inhibiting COX-2 activity, N-{3-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide may reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-{3-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines and prostaglandins. In vivo studies have shown that the compound exhibits anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide is its potential as a starting material for the synthesis of novel compounds with potential therapeutic properties. The compound is relatively easy to synthesize and can be modified to obtain derivatives with improved properties. However, one of the limitations of the compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{3-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide. One direction is the synthesis of novel derivatives with improved properties, such as increased solubility and potency. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, the compound's mechanism of action and its effects on various cellular pathways could be further elucidated to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-{3-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide involves a multi-step process. The first step involves the protection of the amine group of 3-aminophenylacetic acid with tert-butyloxycarbonyl (Boc) to form Boc-3-aminophenylacetic acid. In the second step, the Boc-protected amine group is coupled with 4-chlorobenzoyl chloride in the presence of a base to form N-{3-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide4-chlorobenzamide. The final step involves the removal of the Boc group using an acid to obtain N-{3-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide.

properties

Product Name

N-{3-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

N-[3-(butylcarbamoyl)phenyl]-2-chlorobenzamide

InChI

InChI=1S/C18H19ClN2O2/c1-2-3-11-20-17(22)13-7-6-8-14(12-13)21-18(23)15-9-4-5-10-16(15)19/h4-10,12H,2-3,11H2,1H3,(H,20,22)(H,21,23)

InChI Key

YVJOVVOHYYAFNE-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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